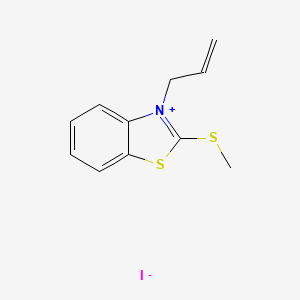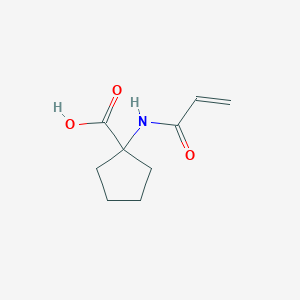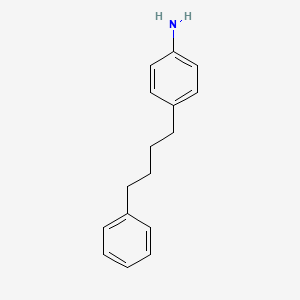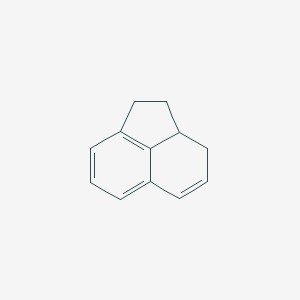
1,2,2A,3-Tetrahydroacenaphthylene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,2A,3-Tetrahydroacenaphthylene is a polycyclic aromatic hydrocarbon with the molecular formula C₁₂H₁₄ It is a derivative of acenaphthylene, characterized by the addition of hydrogen atoms to the aromatic ring system, resulting in a partially saturated structure
准备方法
Synthetic Routes and Reaction Conditions
1,2,2A,3-Tetrahydroacenaphthylene can be synthesized through hydrogenation of acenaphthylene. The process typically involves the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure hydrogen gas. The reaction conditions include:
Temperature: 50-100°C
Pressure: 1-5 atm of hydrogen gas
Catalyst: Palladium on carbon (Pd/C)
Industrial Production Methods
Industrial production of this compound follows similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized catalyst systems can enhance the efficiency and yield of the product.
化学反应分析
Types of Reactions
1,2,2A,3-Tetrahydroacenaphthylene undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form acenaphthenequinone.
Reduction: Further reduction can lead to fully saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a metal catalyst such as Pd/C.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Acenaphthenequinone
Reduction: Fully saturated hydrocarbons
Substitution: Halogenated derivatives of this compound
科学研究应用
1,2,2A,3-Tetrahydroacenaphthylene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,2,2A,3-Tetrahydroacenaphthylene involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The pathways involved may include:
Enzyme inhibition: Inhibiting the activity of specific enzymes involved in metabolic pathways.
Receptor binding: Interacting with cellular receptors to trigger or inhibit signaling cascades.
相似化合物的比较
Similar Compounds
Acenaphthylene: The parent compound, fully aromatic without hydrogenation.
Acenaphthene: A fully saturated derivative of acenaphthylene.
1,2,3,4-Tetrahydroacenaphthylene: Another partially hydrogenated derivative with different hydrogenation pattern.
Uniqueness
1,2,2A,3-Tetrahydroacenaphthylene is unique due to its specific hydrogenation pattern, which imparts distinct chemical and physical properties compared to its fully aromatic or fully saturated counterparts. This uniqueness makes it valuable for specific applications where partial saturation is desired.
属性
CAS 编号 |
111763-49-6 |
|---|---|
分子式 |
C12H12 |
分子量 |
156.22 g/mol |
IUPAC 名称 |
1,2,3,3a-tetrahydroacenaphthylene |
InChI |
InChI=1S/C12H12/c1-3-9-4-2-6-11-8-7-10(5-1)12(9)11/h1-5,11H,6-8H2 |
InChI 键 |
ZTJLTWWDFIPOKA-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C3C1CC=CC3=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-Chloroethyl)-N'-[2-(dimethylamino)ethyl]urea](/img/structure/B14330060.png)
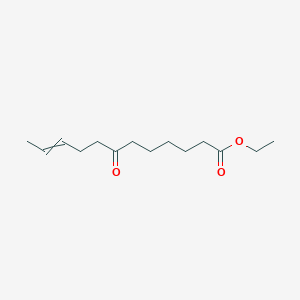
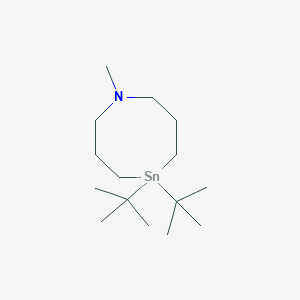
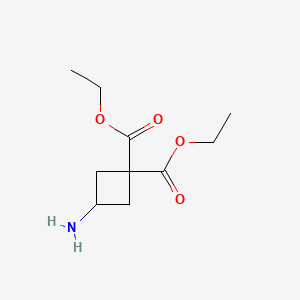
![2-[(1-Chloroethenyl)oxy]propane](/img/structure/B14330084.png)
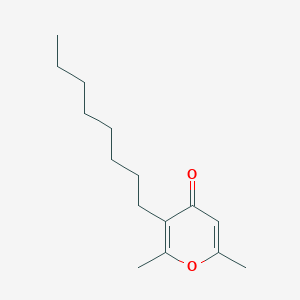
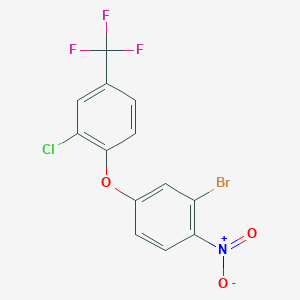
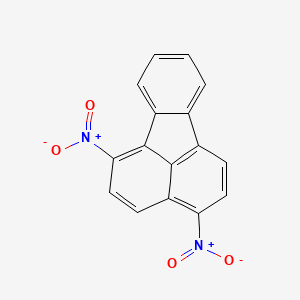
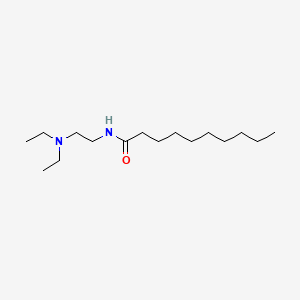
![2-[(Z)-C-(ethoxymethyl)-N-hydroxycarbonimidoyl]phenol](/img/structure/B14330116.png)

